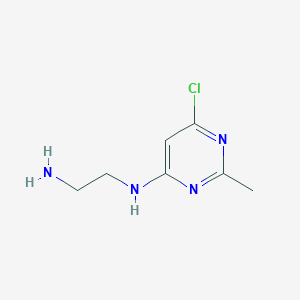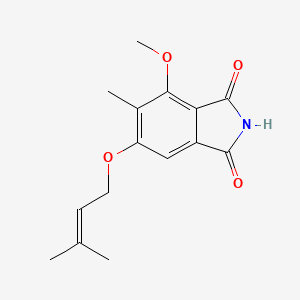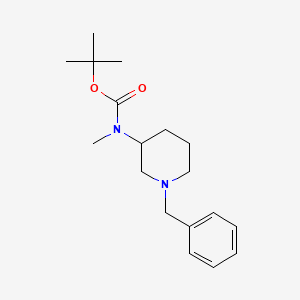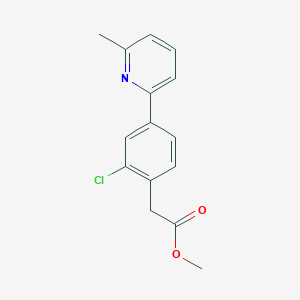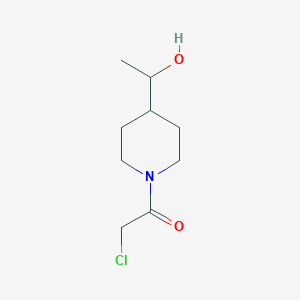
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone using microwave irradiation. This compound, a derivative of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, showed promising antibacterial activity. The study highlights the efficiency of microwave-assisted synthesis in producing compounds with potential medicinal applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Spectroscopic Characterization for Biological Applications
Govindhan et al. (2017) synthesized a compound similar to this compound and conducted spectroscopic characterization. The study focused on understanding the pharmacokinetic nature of the compound for potential biological applications, including cytotoxicity evaluations and docking studies, which are crucial in drug development processes (Govindhan et al., 2017).
Cytotoxic Studies and Docking Studies
A study by Viswanathan et al. (2017) involved the synthesis of a compound structurally related to this compound. The research focused on spectral characterization, cytotoxic studies, and molecular docking, highlighting its potential in drug discovery and development (Viswanathan et al., 2017).
Synthesis of Piperidine-Containing Compounds
Another study by Merugu, Ramesh, and Sreenivasulu (2010) involved the synthesis of piperidine-containing compounds using microwave irradiation. The compounds showed significant antibacterial properties, suggesting potential use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
N-Piperidine Benzamides as CCR5 Antagonists
Research by Cheng De-ju (2014, 2015) focused on synthesizing N-allyl-4-piperidyl benzamide derivatives, demonstrating their potential as CCR5 antagonists, which are important in HIV research and therapy (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Novel Route for Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide
A 2021 study by Shahinshavali et al. described an alternative synthesis route for a compound related to this compound. This research contributes to the development of new synthetic methodologies in pharmaceutical chemistry (Shahinshavali et al., 2021).
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds, which this compound is a part of, are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine-containing compounds are known to have a wide range of biological and pharmacological activities .
Propriétés
IUPAC Name |
2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(12)8-2-4-11(5-3-8)9(13)6-10/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSOPANGPYGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





